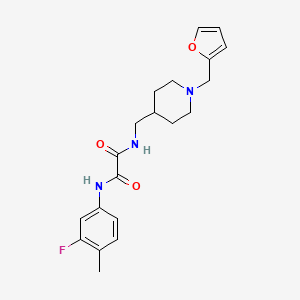
N1-(3-fluoro-4-methylphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-fluoro-4-methylphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C20H24FN3O3 and its molecular weight is 373.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Orexin Receptor Antagonism and Binge Eating
Compounds similar to "N1-(3-fluoro-4-methylphenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide" have been studied for their role in modulating feeding behaviors through orexin receptor antagonism. For instance, SB-649868, a dual orexin receptor antagonist, showed potential in reducing binge eating in animal models without affecting standard food intake, suggesting a role in treating eating disorders with a compulsive component (Piccoli et al., 2012).
Catalysis in Organic Synthesis
N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a related compound, has been reported to effectively promote copper-catalyzed N-arylation of anilines and secondary amines. This showcases its utility in facilitating the synthesis of complex organic molecules, highlighting its importance in pharmaceutical synthesis and material science (Bhunia et al., 2017).
Neuroinflammation Imaging
Compounds structurally related to "this compound" have been explored for their potential in neuroinflammation imaging, particularly targeting the CSF1R in neurodegenerative diseases like Alzheimer's disease. This application underscores the compound's relevance in developing diagnostic tools for neuroinflammation and potentially monitoring therapeutic interventions (Lee et al., 2022).
Antidepressant and Antipsychotic Potential
Some derivatives have shown promising results as 5-HT1A receptor agonists, exhibiting potent antidepressant potential in animal models. This suggests their utility in exploring new treatments for depression and anxiety disorders, highlighting the role of such compounds in neuropsychopharmacology research (Vacher et al., 1999).
Met Kinase Inhibition
The compound GSK962040, a motilin receptor agonist, demonstrates the broader pharmacological potential of such molecules. Although not directly matching the requested chemical structure, it exemplifies the diverse therapeutic targets that structurally related compounds can address, including gastrointestinal motility disorders (Westaway et al., 2009).
Properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O3/c1-14-4-5-16(11-18(14)21)23-20(26)19(25)22-12-15-6-8-24(9-7-15)13-17-3-2-10-27-17/h2-5,10-11,15H,6-9,12-13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUNIQVXMOEMCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Benzyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2825102.png)
![5-Chloro-6-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2825103.png)
![[5-(4-chlorophenyl)-3-isoxazolyl]methyl N-phenylcarbamate](/img/structure/B2825105.png)

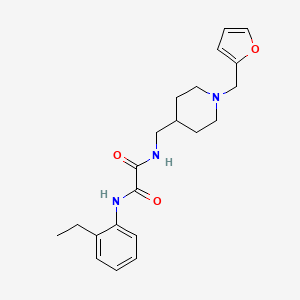

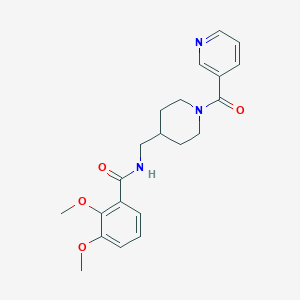
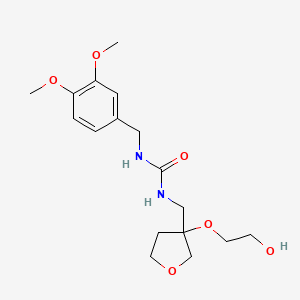
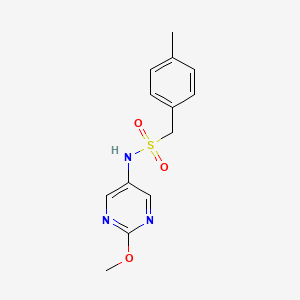
![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2825114.png)
![4-allyl-N-(sec-butyl)-2-(2-((4-fluorophenyl)amino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2825115.png)
![Ethyl 6-((6-methoxybenzo[d]thiazol-2-yl)carbamoyl)picolinate](/img/structure/B2825116.png)
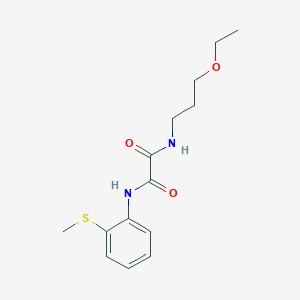
![2-(Methylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2825121.png)
